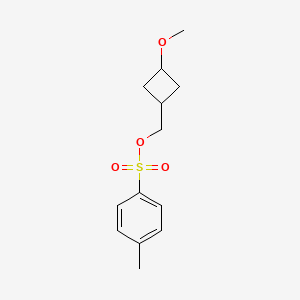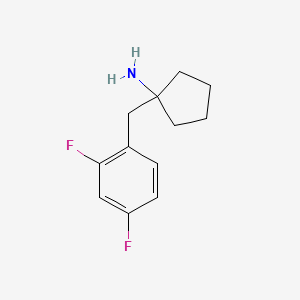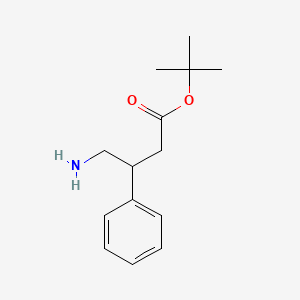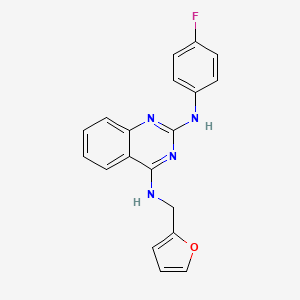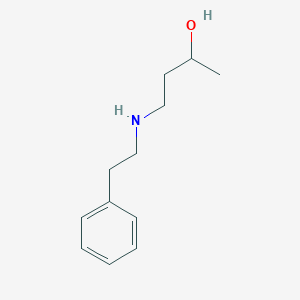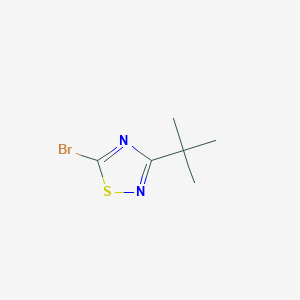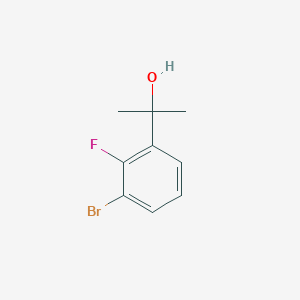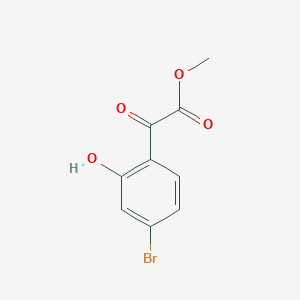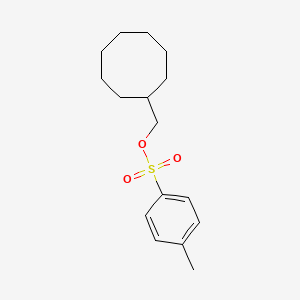
Cyclooctylmethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by a cyclooctylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclooctylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclooctylmethanol+4-Methylbenzenesulfonyl chloride→Cyclooctylmethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
Cyclooctylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctylmethyl 4-methylbenzene-1-sulfinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclooctylmethyl 4-methylbenzene-1-sulfonic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate, in an aqueous or organic solvent.
Major Products
Substitution: Cyclooctylmethyl derivatives with different functional groups.
Reduction: Cyclooctylmethyl 4-methylbenzene-1-sulfinate.
Oxidation: Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid.
科学的研究の応用
Cyclooctylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclooctylmethyl 4-methylbenzene-1-sulfonate depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to changes in the activity of the target molecule, resulting in the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- Cyclooctylmethyl 4-methylbenzene-1-sulfinate
- Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid
- Cyclooctylmethyl 4-methylbenzene-1-sulfonamide
Uniqueness
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cyclooctylmethyl group and a 4-methylbenzene-1-sulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
分子式 |
C16H24O3S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
cyclooctylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3 |
InChIキー |
QMVSMWPMVKWHPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




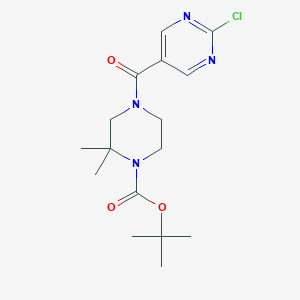
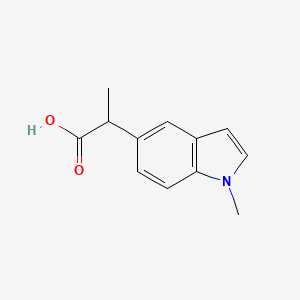
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
